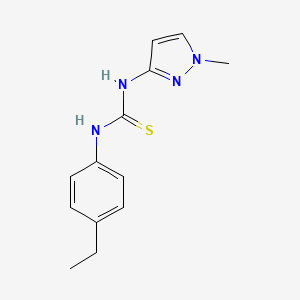
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide
Descripción general
Descripción
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide, also known as BCH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide exerts its therapeutic effects through various mechanisms of action. In cancer, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide induces apoptosis by activating caspase-3 and -9 and upregulating Bax expression while downregulating Bcl-2 expression. In diabetes, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake. In Alzheimer's disease, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide reduces amyloid beta levels by inhibiting beta-secretase activity.
Biochemical and Physiological Effects:
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide decreases cell viability, induces DNA damage, and inhibits cell migration and invasion. In pancreatic beta cells, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide increases insulin secretion and improves glucose tolerance. In the brain, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide reduces oxidative stress, inflammation, and beta-amyloid deposition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, its low water solubility and poor bioavailability may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide research, including exploring its potential therapeutic applications in other diseases, improving its pharmacokinetic properties, and developing novel derivatives with enhanced potency and selectivity. Additionally, further studies are needed to elucidate the underlying mechanisms of 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide's therapeutic effects and to optimize its dosage and administration.
Aplicaciones Científicas De Investigación
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, diabetes, and Alzheimer's disease. In cancer research, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been found to decrease glucose levels and improve insulin sensitivity. In Alzheimer's disease research, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to reduce amyloid beta levels and improve cognitive function.
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-3-10(16)14-15-11(17)13-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUBDMGRJBJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(4-chlorophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)
![1-(2-furylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4846059.png)
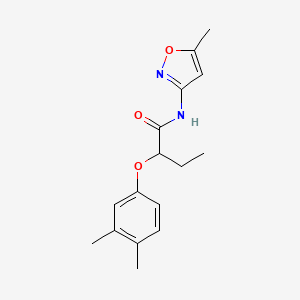
![methyl 2-[(3-{3-[(3-chlorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4846064.png)
![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)
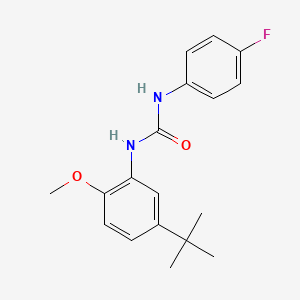
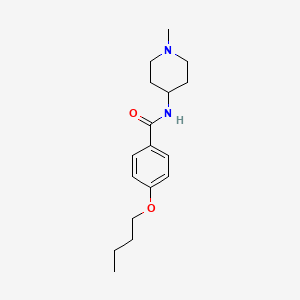
![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4846097.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B4846101.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)
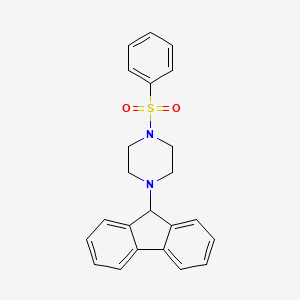
![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4846137.png)
